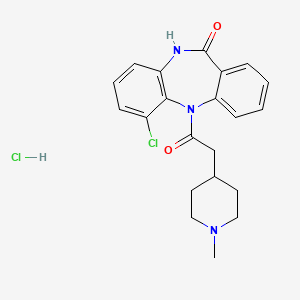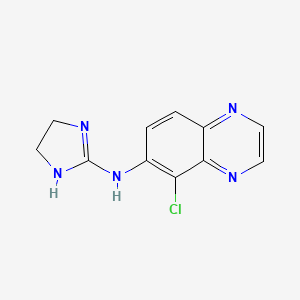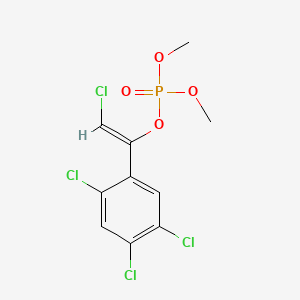
Tetrachlorvinphos
Übersicht
Beschreibung
Es wird häufig zur Kontrolle von Schädlingen eingesetzt, die Nutztiere befallen, wie z. B. Fliegen, Läuse und Räude bei Schweinen . Diese Verbindung ist bekannt für ihre schnell wirkende und relativ sichere Eigenschaften, was sie zu einer beliebten Wahl in landwirtschaftlichen und veterinärmedizinischen Anwendungen macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Stirofos wird durch eine Reihe von chemischen Reaktionen synthetisiert, die Chlorierung und Phosphorylierung umfassen. Der primäre Syntheseweg beinhaltet die Chlorierung einer Phenylverbindung, gefolgt von Phosphorylierung, um die Phosphatgruppe einzuführen . Die Reaktionsbedingungen erfordern typischerweise kontrollierte Temperaturen und die Verwendung spezifischer Katalysatoren, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Produktion von Stirofos großtechnische chemische Reaktoren, in denen die Chlorierungs- und Phosphorylierungsreaktionen unter kontrollierten Bedingungen durchgeführt werden. Der Prozess wird optimiert, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Produktion unerwünschter Nebenprodukte zu minimieren .
Wissenschaftliche Forschungsanwendungen
Stirofos hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Organophosphatchemie und Reaktionsmechanismen zu untersuchen.
Biologie: Wird in Studien über die Auswirkungen von Organophosphaten auf biologische Systeme eingesetzt, insbesondere um die Hemmung von Enzymen zu verstehen.
Medizin: Wird auf seine potenzielle Verwendung bei der Behandlung parasitärer Infektionen bei Tieren untersucht.
Industrie: Wird bei der Entwicklung neuer Insektizide und Schädlingsbekämpfungsstrategien eingesetzt
Wirkmechanismus
Stirofos übt seine Wirkung aus, indem es das Enzym Acetylcholinesterase hemmt, das für den Abbau des Neurotransmitters Acetylcholin entscheidend ist. Durch die Hemmung dieses Enzyms führt Stirofos zu einer Anhäufung von Acetylcholin an Nervensynapsen, was zu einer kontinuierlichen Nervensignalübertragung und letztendlich zur Lähmung des Schädlings führt . Zu den molekularen Zielen, die an diesem Mechanismus beteiligt sind, gehören Cholinesterase-Enzyme, die für die normale Nervenfunktion essentiell sind .
Wirkmechanismus
Target of Action
Tetrachlorvinphos (TCVP) is an organophosphate insecticide . Its primary targets are acetylcholinesterase (AChE) and cholinesterase (ChE) enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .
Mode of Action
TCVP acts as an inhibitor of AChE and ChE . By inhibiting these enzymes, TCVP prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft . This accumulation results in continuous stimulation of the neurons, causing symptoms of neurotoxicity .
Biochemical Pathways
The primary biochemical pathway affected by TCVP is the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting the breakdown of acetylcholine, TCVP disrupts this pathway, leading to overstimulation of the neurons .
Pharmacokinetics
The intake of TCVP can occur through dermal contact, inhalation, and oral ingestion . Once inside the body, TCVP is transported to the liver through the hepatic portal system, where it undergoes various transformations . The specific transformations depend on the structure of the group attached to the phosphosulfur portion of the molecule . Oxidation is a primary process in these transformations, which is essential for the full toxic effects of TCVP .
Result of Action
The result of TCVP’s action is neurotoxicity, characterized by symptoms such as increased perspiration, nausea, lachrymation, salivation, blurred vision, diarrhea, pulmonary edema, respiratory embarrassment, and convulsions . It is also a positive animal carcinogen .
Action Environment
The action of TCVP can be influenced by various environmental factors. For instance, the pH of the environment can affect the hydrolysis of TCVP . It is slowly hydrolyzed in neutral and aqueous acidic media but is rapidly hydrolyzed in alkaline media . Furthermore, the EPA has proposed mitigation measures to reduce human and environmental exposure to TCVP .
Safety and Hazards
Zukünftige Richtungen
TCVP was first registered as a pesticide in 1966 . All crop uses of TCVP were voluntarily canceled by 1987 . In 2009, the EPA received a petition from the Natural Resources Defense Council (NRDC) to cancel all TCVP pet uses . In January 2016, EPA released preliminary human health and ecological risk assessments for public comment .
Biochemische Analyse
Biochemical Properties
Tetrachlorvinphos is known to interact with cholinesterase, an important enzyme in the nervous system . It inhibits the activity of cholinesterase, leading to an accumulation of acetylcholine, a neurotransmitter, in the synapses . This results in overstimulation of the nervous system, which is the primary toxic action of this compound .
Cellular Effects
Exposure to this compound can lead to a variety of cellular effects. Symptoms of exposure include increased perspiration, nausea, lachrymation, salivation, blurred vision, diarrhea, pulmonary edema, respiratory embarrassment, and convulsions . It has been reported that this compound has the potential to induce adrenal cortical adenomas and thyroid C-cell adenomas hepatocellular carcinoma, hepatocellular adenomas, and granulomatous lesions of the liver in mouse and rats .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of cholinesterase, an enzyme that breaks down acetylcholine in the synapses . By inhibiting cholinesterase, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is slowly hydrolyzed in neutral and aqueous acidic media, and is rapidly hydrolyzed in alkaline media . This suggests that the effects of this compound may vary depending on the pH of the environment.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, it is known that this compound is an organophosphate insecticide with low toxicity on mammals .
Metabolic Pathways
This compound undergoes a number of transformations in the liver, where it is transported after intake . The specific transformations depend on the structure of the group attached to the phosphosulfur portion of the molecule . Oxidation is a primary process in these transformations .
Subcellular Localization
Given its role as a cholinesterase inhibitor, it is likely that this compound localizes to synapses, where cholinesterase is found .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stirofos is synthesized through a series of chemical reactions involving chlorination and phosphorylation. The primary synthetic route involves the chlorination of a phenyl compound followed by phosphorylation to introduce the phosphate group . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of stirofos involves large-scale chemical reactors where the chlorination and phosphorylation reactions are carried out under controlled conditions. The process is optimized to maximize yield and purity while minimizing the production of unwanted by-products .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Stirofos durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Stirofos kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können Stirofos in weniger chlorierte Derivate umwandeln.
Substitution: Stirofos kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Chloratome durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Hydroxidionen oder Amine.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zur Bildung von chlorierten Phenolen führen, während Reduktion weniger chlorierte Organophosphate erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Stirofos wird mit anderen Organophosphatinsektiziden wie Dichlorvos und Malathion verglichen. Während all diese Verbindungen Acetylcholinesterase hemmen, ist Stirofos einzigartig in seiner relativ geringen Toxizität für Säugetiere und seiner Wirksamkeit gegen ein breites Spektrum von Schädlingen . Ähnliche Verbindungen umfassen:
Dichlorvos: Ein weiteres Organophosphatinsektizid mit einem ähnlichen Wirkmechanismus, aber höherer Toxizität für Säugetiere.
Stirofos zeichnet sich durch seine Balance aus Wirksamkeit und Sicherheit aus, was es zu einer bevorzugten Wahl in vielen Schädlingsbekämpfungsanwendungen macht .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tetrachlorvinphos involves the reaction of 2-chloroethanol with phosphorus trichloride to form 2-chloroethyl phosphorodichloridate, which is then reacted with 4,4'-dichloro-2-butanone to form Tetrachlorvinphos.", "Starting Materials": ["2-chloroethanol", "phosphorus trichloride", "4,4'-dichloro-2-butanone"], "Reaction": ["Step 1: 2-chloroethanol is reacted with phosphorus trichloride in the presence of a suitable solvent to form 2-chloroethyl phosphorodichloridate.", "Step 2: 2-chloroethyl phosphorodichloridate is then added dropwise to a solution of 4,4'-dichloro-2-butanone in a suitable solvent and stirred at a suitable temperature to form Tetrachlorvinphos.", "Step 3: The resulting Tetrachlorvinphos is purified by recrystallization or column chromatography." ] } | |
CAS-Nummer |
22248-79-9 |
Molekularformel |
C10H9Cl4O4P |
Molekulargewicht |
366.0 g/mol |
IUPAC-Name |
[(E)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5+ |
InChI-Schlüssel |
UBCKGWBNUIFUST-BJMVGYQFSA-N |
Isomerische SMILES |
COP(=O)(OC)O/C(=C/Cl)/C1=CC(=C(C=C1Cl)Cl)Cl |
SMILES |
COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |
Kanonische SMILES |
COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |
Aussehen |
Solid powder |
Color/Form |
Tan to brown crystalline solid Powder Off-white crystalline solid |
Dichte |
Bulk density 50-55 lb/cu ft |
melting_point |
203 to 207 °F (NTP, 1992) 97-98 °C Melting point = 94-97 °C |
| 22248-79-9 961-11-5 |
|
Physikalische Beschreibung |
Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992) Colorless or off-white solid with a mild chemical odor; [HSDB] |
Piktogramme |
Irritant; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
STABLE TO LESS THAN 100 °C; SLOWLY HYDROLYZED IN WATER, 50% LOSS OCCURRING @ 50 °C IN 1300 HR @ PH 3, IN 1060 HR @ PH 7, IN 80 HR @ PH 10.5 /TECHNICAL PRODUCT/ Hydrolyzes in an alkaline environment, & is slowly hydrolyzed in acid & neutral environments. |
Löslichkeit |
less than 1 mg/mL at 73 °F (NTP, 1992) SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS; TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/ Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C) Partially soluble in chloroform Limited solubility in most aromatic hydrocarbons. In water, 11 mg/L at 20 °C |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Gardona Rabon Stirofos Tetrachlorvinphos |
Dampfdruck |
4.2e-08 mmHg at 68 °F (NTP, 1992) 0.00000004 [mmHg] 4.20X10-8 mm Hg at 20 °C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tetrachlorvinphos?
A1: this compound (TCVP) is an organophosphate insecticide that primarily acts by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) at nerve synapses. [, , , , ] This inhibition leads to an accumulation of ACh, resulting in excessive nerve stimulation and ultimately causing paralysis and death in target insects. []
Q2: Are there any downstream effects beyond AChE inhibition?
A2: While AChE inhibition is the primary mode of action, research has shown that TCVP exposure can also induce other cellular changes. For instance, one study found that TCVP can induce global DNA methylation changes in human lung epithelial cells. [] Another study revealed that TCVP exposure in mice was associated with unusual non-neoplastic hepatic lesions characterized by pericellular fibrosis, hepatocyte nuclear pleomorphism, and macrophage accumulation. []
Q3: Does TCVP affect different species in the same way?
A3: No, studies have shown that the sensitivity of blood cholinesterase activities to TCVP varies depending on the species and even the blood fraction. For example, horse plasma cholinesterase is more sensitive to TCVP inhibition than horse erythrocyte cholinesterase. [] This highlights the importance of species-specific considerations when assessing TCVP toxicity.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of TCVP is C10H9Cl4O4P, and its molecular weight is 365.98 g/mol. [, ]
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research abstracts do not delve into detailed spectroscopic data, they mention the use of gas-liquid chromatography with electron-capture detection for analyzing TCVP residues. [, ] This analytical technique relies on the compound's specific chemical structure and properties for detection and quantification.
Q6: How stable is this compound in different formulations?
A6: The stability of TCVP is influenced by factors such as formulation type and storage conditions. For instance, one study found that wettable powder formulations of TCVP were more effective than emulsifiable concentrate formulations on polystyrene surfaces. []
Q7: Is there information available on this compound compatibility with other materials?
A7: While the provided abstracts don't delve into specific material compatibility beyond mentioning its application on crops [, , ] and in animal settings [, , , , , , ], it's crucial to consider potential interactions with various materials during formulation, packaging, and application to ensure its efficacy and stability.
Q8: How stable is this compound under different environmental conditions?
A8: TCVP's stability varies depending on factors like temperature, light exposure, and pH. [, ] Studies highlight its degradation on crops over time, with initial half-lives ranging from 2 days on cabbage to 12 days on pears. []
Q9: Have any formulation strategies been explored to enhance TCVP stability or effectiveness?
A9: Research mentions using TCVP in different formulations, including wettable powders, emulsifiable concentrates, dusts, and impregnated ear tags. [, , , , ] These formulations aim to improve application, stability, and release characteristics, highlighting ongoing efforts to optimize TCVP's efficacy.
Q10: What are the regulatory implications of using this compound?
A10: TCVP's classification as a potential human carcinogen by authorities like the European Chemical Agency and the Environmental Protection Agency necessitates stringent regulations regarding its use and handling. []
Q11: Are there specific safety measures recommended when handling this compound?
A11: Due to its potential toxicity, handling TCVP requires appropriate personal protective equipment and adherence to safety guidelines to minimize exposure and risks. [, , ]
Q12: How is this compound absorbed and distributed in the body?
A12: Studies on TCVP's absorption and distribution highlight that dermal absorption in rats is saturable and dose-dependent. [] Research also indicates that TCVP dust released from pet collars is quickly absorbed into sebum, suggesting sebum as a significant route of exposure. []
Q13: What are the metabolic pathways involved in this compound breakdown?
A13: TCVP is metabolized through various pathways, including hydrolysis and oxidation reactions. [] These metabolic processes can lead to the formation of different metabolites, some of which may contribute to the compound's overall toxicity.
Q14: How is this compound's efficacy evaluated?
A15: TCVP's efficacy has been assessed using various methods, including in vitro assays, animal models, and field trials. [, , , , , , , , , , , , , , , , , , , , , , ] These approaches provide insights into its insecticidal activity, potential toxicity, and overall effectiveness.
Q15: Are there specific cell-based assays used to study this compound's effects?
A16: Research mentions using human lung epithelial cells (A549) to investigate TCVP's effects on global DNA methylation and cytotoxicity. [] This highlights the applicability of cell-based assays in studying TCVP's molecular mechanisms.
Q16: What are the known mechanisms of resistance to this compound in insects?
A17: Resistance to TCVP can arise from various mechanisms, including target site insensitivity, metabolic detoxification, and reduced penetration. [, , ]
Q17: Is there evidence of cross-resistance between this compound and other insecticides?
A18: Studies have identified cross-resistance patterns between TCVP and other insecticides, particularly organophosphates. [, , , ] This highlights the challenge of managing resistance and emphasizes the need for integrated pest management strategies.
Q18: What are the toxicological effects of this compound in mammals?
A19: TCVP can exert toxic effects on mammals, primarily due to its ability to inhibit cholinesterase activity. [, , , , ] Studies in rats have shown that TCVP exposure can lead to adverse effects on the liver, kidney, adrenal glands, and thyroid. [, ]
Q19: Are there any long-term health risks associated with this compound exposure?
A20: TCVP is classified as a potential human carcinogen. [, ] Long-term exposure has been linked to an increased risk of certain cancers in animal studies. [, ] This highlights the importance of minimizing human exposure to TCVP.
Q20: What analytical techniques are used to detect and quantify this compound?
A21: Gas-liquid chromatography with electron-capture detection is a widely used method for analyzing TCVP residues. [, ] This technique offers high sensitivity and selectivity for detecting and quantifying TCVP in various matrices.
Q21: How are analytical methods for this compound validated?
A22: Analytical method validation ensures the accuracy, precision, and reliability of TCVP quantification. This typically involves assessing parameters such as linearity, recovery, sensitivity, specificity, and stability. [, ]
Q22: What is the environmental fate of this compound?
A23: TCVP can persist in the environment, particularly in soil and water, potentially impacting non-target organisms. [, ] Its degradation is influenced by factors such as temperature, pH, and microbial activity. []
Q23: What are the potential ecotoxicological effects of this compound?
A24: TCVP's toxicity extends to non-target organisms, including beneficial insects and aquatic life. [] Its use can have unintended consequences for ecosystems, highlighting the need for careful risk assessment and mitigation strategies.
Q24: Are there any alternatives to using this compound for pest control?
A25: Research explores alternatives to TCVP, such as other insecticides like permethrin, cyfluthrin, and carbaryl. [, , , , ] The choice of alternative depends on factors such as target pest, application site, and resistance profiles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;dihydrochloride](/img/structure/B1682668.png)


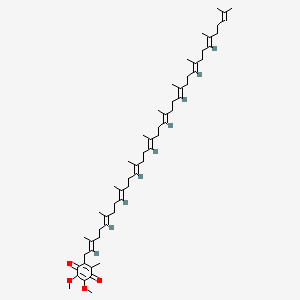
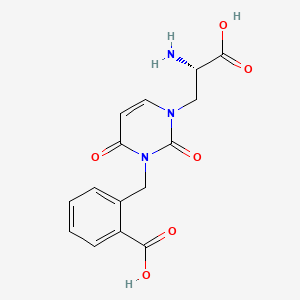
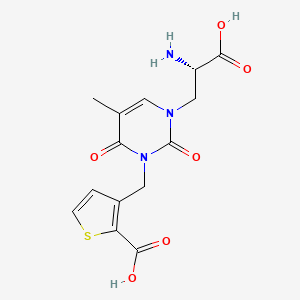
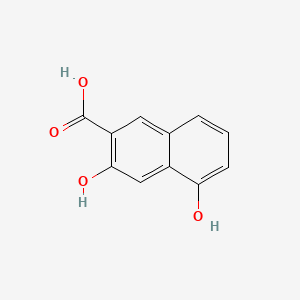
![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B1682680.png)
![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)
![[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682682.png)
![3-[({[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetyl)amino]benzoic acid](/img/structure/B1682685.png)
![1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine](/img/structure/B1682686.png)
